4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, recognized for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a pyridinyl group and a carboxylic acid functional group.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that utilize starting materials such as α-haloketones and thioamides for thiazole formation. It is classified under pharmaceutical compounds due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid typically involves several key steps:
The molecular formula of 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid is , with a molecular weight of approximately 358.5 g/mol. The structure features a thiazole ring substituted at the 5-position with a carboxylic acid group and at the 2-position with a 2-propylpyridin-4-yl group.
Property | Value |
---|---|
Molecular Formula | C17H18N4O2S |
Molecular Weight | 358.5 g/mol |
IUPAC Name | 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI Key | ZYCSVQLGIHZBSQ-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)C)C |
The compound can undergo various chemical reactions, which include:
The mechanism of action for 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various biological effects:
The physical properties include:
Chemical properties include:
4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid has several scientific applications:
This compound exemplifies the significance of heterocyclic compounds in medicinal chemistry and their potential therapeutic applications across various fields.
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4